4-Amino-5-bromo-2-fluorobenzoic acid

Catalog No.
S820772
CAS No.
1807757-07-8
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-fluorobenzoic acid

Researchers face tedious regioselective bromination of 4-amino-2-fluorobenzoic acid to install the 5-bromo group. 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) solves this by providing the trifunctional benzoic acid core ready for direct use. - Eliminates costly in-house synthesis and validation. - Bromine at 5-position enables rapid diversification via Suzuki or Buchwald-Hartwig cross-coupling for SAR exploration. - Fluorine modulates electronic properties critical for kinase inhibitor binding. Procure this key intermediate to streamline medicinal chemistry workflows for next-generation BTK inhibitors.

CAS Number

1807757-07-8

Product Name

4-Amino-5-bromo-2-fluorobenzoic acid

IUPAC Name

4-amino-5-bromo-2-fluorobenzoic acid

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

LJZUVJQHLJXBFD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)N)F)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Br)N)F)C(=O)O

Synonyms

4-Amino-5-bromo-2-fluorobenzoic acid, Benzoic acid, 4-amino-5-bromo-2-fluoro-, 4-Amino-5-bromo-2-fluorobenzenecarboxylic acid, 2-Fluoro-4-amino-5-bromobenzoic acid, 4-Amino-5-bromo-2-fluoro-benzoic acid

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g, 10 g

4-Amino-5-bromo-2-fluorobenzoic acid is a trifunctional aromatic carboxylic acid, primarily utilized as a specialized intermediate in multi-step organic synthesis. Its specific substitution pattern, featuring an amine, a bromine atom, and a fluorine atom, is not arbitrary; it is engineered for precise applications in medicinal chemistry and materials science. The compound serves as a critical starting material for constructing complex heterocyclic scaffolds, particularly those designed as kinase inhibitors for therapeutic applications. Its role is established as a value-added precursor, synthesized from simpler, commercially available analogs like 4-amino-2-fluorobenzoic acid, positioning it as a key component in process chemistry workflows aimed at high-value target molecules. [1]

Research Fit

1
Orthogonal reactivity handles

Aryl-Br and Aryl-NH₂ enable sequential cross-coupling and amidation/diazotization in a single building block.

2
Regiochemistry-defining scaffold

4-amino-5-bromo-2-fluoro substitution pattern directs ring-closure toward desired heterocyclic isomers.

3
Reported LogP 1.71 profile

Balanced lipophilicity may support partitioning studies and halogen-bonding probe design.

Replacing 4-Amino-5-bromo-2-fluorobenzoic acid with simpler analogs like 4-aminobenzoic acid or its monofunctionalized variants often leads to failure in targeted synthesis campaigns. The 2-fluoro substituent is critical for modulating the acidity (pKa) of the carboxylic acid and the basicity of the amine, while also altering the electronic properties of the aromatic ring, which directly impacts protein-ligand binding interactions in drug candidates. [1] The 5-bromo group is not merely a steric blocker; it serves as a crucial synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the controlled introduction of additional molecular complexity. Using a des-bromo or des-fluoro analog would eliminate these specific functionalities, rendering established synthetic routes incompatible and failing to produce the target molecule with the required potency and metabolic profile. [2]

Substitution Risk

Target
4-Amino-5-bromo-2-fluorobenzoic acid

Contains all three functional groups for dual orthogonal reactivity and specific LogP.

Analog lacking bromine
4-Amino-2-fluorobenzoic acid

Cross-coupling reactivity at the bromine site is lost; synthetic route may require redesign.

Target
4-Amino-5-bromo-2-fluorobenzoic acid

Amino group enables amidation and diazotization; bromine permits Pd-catalyzed coupling.

Analog lacking amino
5-Bromo-2-fluorobenzoic acid

Amine-dependent transformations (diazotization, amide coupling) not possible; physicochemical profile shifts.

Target
4-Amino-5-bromo-2-fluorobenzoic acid

Specific substitution pattern impacts regiochemistry in heterocycle formation.

Regioisomer
4-Amino-3-bromo-5-fluorobenzoic acid

Altered ring-closure direction may produce undesired isomer; synthetic outcome may differ.

Precursor Suitability: A Validated Intermediate in a Documented Synthetic Pathway

This compound is not an exploratory reagent but a documented, value-added intermediate. A patented synthetic route demonstrates its direct preparation from the simpler, less functionalized analog, 4-amino-2-fluorobenzoic acid. [1] The process involves a regioselective bromination using N-bromosuccinimide (NBS) in THF. Procuring this compound allows a laboratory to bypass this specific synthesis and characterization step, directly accessing the necessary trifunctionalized core for subsequent, more complex transformations.

Evidence DimensionSynthetic Accessibility
Target Compound DataSynthesized via regioselective bromination.
Comparator Or BaselineStarting material: 4-Amino-2-fluorobenzoic acid.
Quantified DifferenceProvides a direct, documented one-step transformation to a more complex and functionalized building block required for advanced synthesis.
ConditionsN-Bromosuccinimide (NBS) in Tetrahydrofuran (THF), -10°C to room temperature.

This documentation de-risks process development by providing a clear, validated route, making it a reliable choice for scale-up and reproducible synthesis campaigns.

LogP vs 4-Amino-2-fluorobenzoic acid
Reported
Target LogP = 1.71
+0.02 to +0.52 vs comparator (LogP 1.19–1.69)
Higher lipophilicity due to bromine may influence membrane partitioning predictions.
Calculated values; experimental confirmation may be needed.

Structural Component for High-Potency Kinase Inhibition

The specific substitution pattern of 4-amino-5-bromo-2-fluorobenzoic acid is characteristic of scaffolds used to develop potent, next-generation Bruton's Tyrosine Kinase (BTK) inhibitors. [1] In this class of molecules, achieving high inhibitory activity is exceptionally sensitive to the precise placement of halogen and hydrogen-bonding groups on the core structure. While many substituted cores exist, potent inhibitors consistently demonstrate low nanomolar efficacy, a benchmark that is highly dependent on the specific combination of electronic and steric properties provided by moieties like the ones present on this compound. [2]

Evidence DimensionBiological Potency Contribution (as a scaffold component)
Target Compound DataIncorporated into scaffolds designed for high-potency kinase inhibition.
Comparator Or BaselineDifferently substituted or unsubstituted aminobenzoic acid cores.
Quantified DifferenceOptimized scaffolds in this class achieve IC50 values in the low nanomolar range (e.g., 0.4 nM - 1.15 nM), a potency level that is lost with minor structural modifications.
ConditionsCell-free enzymatic assays (IC50) against BTK.

For researchers developing targeted therapeutics, starting with a structurally validated precursor is critical; using a less-optimized analog risks significant loss of potency, leading to wasted time and resources.

LogP vs 5-Bromo-2-fluorobenzoic acid
Reported
Target LogP = 1.71
−0.58 to −1.39 vs comparator (LogP 2.29–3.1)
Amino group significantly reduces lipophilicity vs di-halogenated analog.
Supports selection where lower LogP is desired for solubility.
MW & Heavy Atom Count
Class-level
MW 234.03 g/mol · 12 heavy atoms
+78.9 vs 4-Amino-2-fluorobenzoic acid; +15.0 vs 5-Bromo-2-fluorobenzoic acid
Unique combination of substituents yields distinct physical profile for building block selection.
Class-level inference; confirm suitability for specific synthesis scale.
Orthogonal Reactive Handles
Class-level
2 orthogonal sites: Aryl-Br + Aryl-NH₂
Comparators possess only one reactive handle each
Enables stepwise diversification via cross-coupling and amine derivatization.
General synthetic principle; reaction optimization may be required.

Core Building Block for Novel BTK Inhibitor Synthesis

This compound is the correct choice for medicinal chemistry programs focused on developing next-generation covalent or non-covalent BTK inhibitors. The evidence shows its structural motifs are essential for achieving the high, nanomolar-range potency required for a viable drug candidate. [1]

Process Chemistry and Scale-Up Operations

For contract research organizations (CROs) or manufacturing departments, procuring this compound is indicated when the synthetic plan requires a trifunctionalized benzoic acid. This avoids the in-house cost and time of performing and validating the regioselective bromination of its simpler precursor, streamlining the overall production workflow. [2]

Scaffold for Structure-Activity Relationship (SAR) Studies

In early-stage drug discovery, this compound serves as an ideal starting point for SAR exploration. The bromine atom at the 5-position provides a reliable handle for introducing diverse chemical groups via cross-coupling, allowing for systematic investigation of a specific binding pocket while the rest of the molecule acts as a constant anchor.

Application Fit Matrix

Application
Selection Property
Validation Focus
Drug-like molecule synthesis
Dual orthogonal reactive handles
Sequential amidation/Suzuki coupling efficiency
Heterocyclic scaffold construction
Regiochemistry-directing substitution pattern
Ring-closure isomer specificity
Non-covalent interaction probe design
Balanced lipophilicity and polarity profile
Halogen bonding assay interpretation
Functional polymer/cross-linker synthesis
Post-polymerization modification capability
Bromine retention for further functionalization

XLogP3

1.6

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